molecular formula C20H23FN4O2S B2601226 Methyl 4-[(3-chloro-4-methoxyphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate CAS No. 1112439-44-7

Methyl 4-[(3-chloro-4-methoxyphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate

Cat. No.: B2601226
CAS No.: 1112439-44-7
M. Wt: 402.49
InChI Key: JJGOEWSYIYCOCD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves various chemical reactions . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For example, a series of novel triazole-pyrimidine-based compounds were evaluated for their neuroprotective and anti-neuroinflammatory activity .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system in which it is used. For similar compounds, the possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential applications. For similar compounds, studies have indicated that they can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

Properties

IUPAC Name

3-[2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-[(4-fluorophenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O2S/c1-3-24(4-2)20-23-16-10-12-28-18(16)19(27)25(20)11-9-17(26)22-13-14-5-7-15(21)8-6-14/h5-8,10,12H,3-4,9,11,13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGOEWSYIYCOCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC2=C(C(=O)N1CCC(=O)NCC3=CC=C(C=C3)F)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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